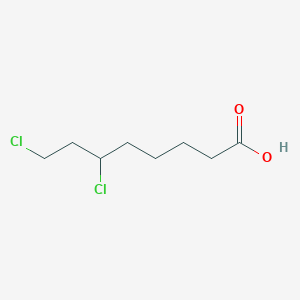

6,8-dichlorooctanoic Acid

説明

Contextual Significance in Organic Synthesis and Biochemistry

The primary role of 6,8-dichlorooctanoic acid in organic synthesis is as a precursor to α-lipoic acid. hsppharma.comcymitquimica.comchemicalbook.com α-Lipoic acid is a naturally occurring antioxidant, and its synthesis often involves intermediates derived from this compound. nbinno.comsmolecule.com The conversion process typically involves the transformation of the dichloro- derivative into other intermediates before the final cyclization to form the lipoic acid ring. smolecule.com

In the realm of biochemistry, this compound and its derivatives serve as valuable tools for studying cellular processes. For instance, it has been used to investigate enzymatic pathways. Specifically, it has been shown to disrupt lipoylation in certain organisms, leading to the irreversible inactivation of mitochondrial enzymes. This makes it a useful compound for probing the function of these enzymes and their role in metabolism.

Scope and Academic Relevance of Current Research

Current research on this compound continues to explore its utility in synthetic chemistry and as a probe for biochemical pathways. The development of efficient and environmentally friendly methods for its synthesis is an area of active investigation. google.com Researchers are also interested in its potential applications as a starting material for the creation of novel bioactive molecules. cymitquimica.com

Furthermore, its non-redox-active nature, in contrast to dihydrolipoate (B1233209), allows it to be used as a tool to study biochemical pathways that are not dependent on redox reactions. This unique characteristic enhances its academic relevance by providing a means to dissect specific molecular mechanisms within a cell.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14Cl2O2 nih.gov |

| Molecular Weight | 213.10 g/mol nih.gov |

| Appearance | Colorless to yellowish transparent liquid hsppharma.com |

| Density | 1.107 g/mL at 25 °C hsppharma.comchemicalbook.com |

| Boiling Point | 288.5 °C at 760 mmHg hsppharma.com |

| Flash Point | >110 °C hsppharma.com |

| Refractive Index | n20/D 1.462 hsppharma.comchemicalbook.com |

| Vapor Pressure | 0.00233 mmHg at 25 °C hsppharma.com |

Structure

3D Structure

特性

分子式 |

C8H14Cl2O2 |

|---|---|

分子量 |

213.1 g/mol |

IUPAC名 |

6,8-dichlorooctanoic acid |

InChI |

InChI=1S/C8H14Cl2O2/c9-6-5-7(10)3-1-2-4-8(11)12/h7H,1-6H2,(H,11,12) |

InChIキー |

HSKAEXWPLIDFGC-UHFFFAOYSA-N |

正規SMILES |

C(CCC(=O)O)CC(CCCl)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Route Development

Chemical Synthesis of 6,8-Dichlorooctanoic Acid

The chemical synthesis of this compound is a multi-step process that typically begins with a precursor molecule already containing a chlorine atom at the 8-position and a hydroxyl group at the 6-position, namely 8-chloro-6-hydroxyoctanoic acid or its ester form. The key transformation is the substitution of the hydroxyl group with a chlorine atom.

Halogenation Reactions from Hydroxy-Chlorinated Octanoic Acid Precursors

The conversion of 8-chloro-6-hydroxyoctanoic acid or its esters to the corresponding 6,8-dichloro derivative is a critical step. This is most commonly achieved through reactions that replace the hydroxyl group with a chlorine atom.

A prevalent method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) to chlorinate a hydroxy-chlorinated octanoic acid precursor. In a typical procedure, (+)-8-chloro-6-hydroxy-octanoic acid is treated with thionyl chloride. googleapis.com This reaction is often carried out in a suitable solvent such as toluene. wikipedia.org The process converts the hydroxyl group at the 6-position into a chlorine atom, yielding this compound. googleapis.com

For instance, a solution of 2.4 g (12.3 mmoles) of (+)-8-chloro-6-hydroxy-octanoic acid in 30 ml of toluene can be reacted with 3.3 g (27.7 mmoles) of thionyl chloride. wikipedia.org The mixture is typically heated to reflux for about an hour to ensure the completion of the reaction. wikipedia.org Following the reaction, the mixture is cooled and worked up to isolate the desired product. wikipedia.org This method has been reported to yield (-)-6,8-dichloro-octanoic acid in an 80% theoretical yield. wikipedia.org

Similarly, this chlorination can be performed on the ester form of the precursor, such as methyl 8-chloro-6-hydroxyoctanoate. A solution of the ester in dry pyridine can be treated with thionyl chloride. The reaction mixture is stirred and heated to facilitate the conversion to methyl 6,8-dichlorooctanoate. google.com

| Precursor | Reagents | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| (+)-8-chloro-6-hydroxy-octanoic acid | Thionyl chloride, Pyridine | Toluene | Reflux for 1 hour | (-)-6,8-dichlorooctanoic acid | 80% wikipedia.org |

| Methyl 8-chloro-6-hydroxyoctanoate | Thionyl chloride | Pyridine | Stirred at 40°C for 1 hour, then heated to 70°C over 1 hour | Methyl 6,8-dichlorooctanoate | 56.5% google.com |

Phosgene (COCl₂) and its solid, safer-to-handle equivalent, bis(trichloromethyl)carbonate (also known as triphosgene), are also effective reagents for the chlorination of hydroxy-chlorinated octanoic acid esters. These reagents are particularly useful in industrial settings.

The synthesis of ethyl 6,8-dichlorooctanoate can be achieved by reacting ethyl 6-hydroxy-8-chlorooctanoate with solid phosgene in an organic solvent like dichloroethane. unacademy.com This reaction is carried out in the presence of an acid-binding agent such as N,N-dimethyl benzylamine. unacademy.com The molar ratio of the reactants and the reaction temperature are critical parameters for achieving a high yield. For example, a molar ratio of ethyl 6-hydroxy-8-chlorooctanoate to chlorination reagent to N,N-dimethylbenzylamine of 1:1.05:0.12 has been reported. unacademy.com The reaction can be conducted by adding the acid-binding agent at 10°C and then maintaining the temperature at 75°C for 150 minutes. unacademy.com This process has been shown to produce ethyl 6,8-dichlorooctanoate with a molar product yield of 95.68% and a purity of 96.65%. unacademy.com

Bis(trichloromethyl)carbonate offers an alternative to the highly toxic phosgene gas. In a patented method, ethyl 6-hydroxy-8-chlorooctanoate is dissolved in N,N-dimethylformamide (DMF), and a solution of bis(trichloromethyl)carbonate in an organic solvent is added dropwise under ice-water bath conditions. google.com The reaction mixture is then slowly heated to 50-90°C and allowed to react for 2-8 hours. google.com This method is noted for its advanced process route, simple and safe operation, high reaction yield, and lower production costs. google.com

| Precursor | Chlorinating Agent | Acid-Binding Agent/Catalyst | Solvent | Reaction Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|---|---|

| Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene | N,N-dimethyl benzylamine | Dichloroethane | 10°C (addition), then 75°C for 150 min | Ethyl 6,8-dichlorooctanoate | 95.68% unacademy.com | 96.65% unacademy.com |

| Ethyl 6-hydroxy-8-chlorooctanoate | Bis(trichloromethyl)carbonate | N,N-dimethylformamide | Organic solvent (e.g., Toluene) | Ice-water bath (addition), then 50-90°C for 2-8 hours | Ethyl 6,8-dichlorooctanoate | High google.com | Not specified |

In chlorination reactions using thionyl chloride, phosgene, or bis(trichloromethyl)carbonate, acid-binding agents or catalysts play a crucial role. These compounds neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to unwanted side reactions or inhibit the desired transformation.

Pyridine is commonly used in conjunction with thionyl chloride. byjus.comiitk.ac.in It acts as a base to neutralize the HCl produced during the reaction, thereby driving the reaction to completion. byjus.com In some cases, pyridine can also act as a catalyst. iitk.ac.in The reaction of thionyl chloride with an alcohol in the presence of pyridine is known as the Darzen's reaction. byjus.com

N,N-Dimethyl benzylamine serves as an effective acid-binding agent in reactions involving solid phosgene for the synthesis of ethyl 6,8-dichlorooctanoate. unacademy.com Its use allows for high product yields and purity. unacademy.com An added advantage is that N,N-dimethylbenzylamine can be recovered and reused after the reaction by adjusting the pH of the aqueous layer and separating the organic phase. unacademy.com

N,N-Dimethylformamide (DMF) can function as both a solvent and a catalyst in these chlorination reactions. When used with thionyl chloride or oxalyl chloride for the conversion of carboxylic acids to acyl chlorides, DMF can form a Vilsmeier reagent, which is a key intermediate in the catalytic cycle. In the synthesis of ethyl 6,8-dichlorooctanoate using bis(trichloromethyl)carbonate, DMF is used as a solvent in which the precursor is dissolved. google.com

Ester Hydrolysis for Free Acid Generation

Once the synthesis of the 6,8-dichloro-octanoic acid ester is complete, the final step to obtain the free acid is ester hydrolysis. This is typically achieved through saponification, which involves heating the ester with a dilute alkali, such as sodium hydroxide solution.

In the synthesis of (-)-6,8-dichloro-octanoic acid, after the chlorination step with thionyl chloride, the organic phase containing the product is stirred for several hours with a 2N NaOH solution. wikipedia.org This process hydrolyzes the ester (if the starting material was an ester) or any ester intermediates that may have formed, converting the product into its sodium salt. The aqueous phase containing the sodium salt is then separated and acidified with a strong acid, such as 3N HCl, to a pH of 1. wikipedia.org This protonates the carboxylate, regenerating the free this compound, which can then be extracted with an organic solvent like diethyl ether. wikipedia.org

The advantage of alkaline hydrolysis is that the reaction is essentially irreversible, leading to a more complete conversion compared to acid-catalyzed hydrolysis, which is a reversible process.

Alternative Halogenation Approaches (e.g., from Dibromooctanoic Acid Derivatives)

While the chlorination of hydroxy-chlorinated precursors is the most direct route, alternative strategies involving halogen exchange reactions can also be considered for the synthesis of this compound. One such approach could involve starting from a 6,8-dibromooctanoic acid derivative and converting it to the corresponding dichloro compound.

This type of transformation falls under the category of the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org The classic Finkelstein reaction is an SN2 process where an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone. wikipedia.org However, the principles of this reaction can be extended to other halogen exchanges. For the conversion of a dibromo compound to a dichloro compound, a source of chloride ions would be required, and the reaction conditions would need to be optimized to favor the substitution.

A patent describes a method for preparing 6,8-dihalooctanoic esters, which includes the synthesis of ethyl 6,8-dibromooctanoate. byjus.com While this patent does not explicitly detail the conversion of the dibromo ester to the dichloro ester, it establishes a synthetic route to a potential precursor for a halogen exchange reaction. Such a reaction would likely be driven by the use of a large excess of a chloride salt in a suitable polar aprotic solvent, such as DMF or acetone, to shift the equilibrium towards the formation of the more stable carbon-chlorine bonds. The success of this approach would depend on the relative reactivity of the C-Br versus C-Cl bonds and the solubility of the resulting metal bromide salt in the chosen solvent. wikipedia.org

Stereoselective Synthesis and Chiral Resolution Strategies

The development of stereoselective synthetic routes and effective chiral resolution methods is essential for accessing the individual enantiomers of this compound. These approaches include the preparation of enantiomerically pure precursors, the optical resolution of the racemic final compound, and the use of enzymatic processes to generate chiral intermediates.

A key strategy for obtaining enantiomerically pure this compound is to start from a chiral precursor that already possesses the desired stereochemistry at the C6 position. One such critical precursor is enantiomerically enriched 8-chloro-6-hydroxyoctanoic acid. The enantioselective reduction of the corresponding prochiral ketone, 8-chloro-6-oxooctanoic acid or its alkyl esters, is a common method to produce these chiral hydroxy acids.

A patented method describes the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters to yield either the (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl esters google.com. This conversion is a pivotal step as the resulting chiral hydroxy ester can then be converted to the corresponding enantiomer of this compound. The stereochemistry of the final product is dictated by the choice of the reducing agent and reaction conditions, which are designed to favor the formation of one enantiomer over the other.

| Precursor | Product | Method |

| 8-chloro-6-oxooctanoic acid alkyl ester | (R)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Enantioselective reduction |

| 8-chloro-6-oxooctanoic acid alkyl ester | (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Enantioselective reduction |

When a stereoselective synthesis is not employed, racemic this compound can be synthesized and subsequently separated into its constituent enantiomers through optical resolution. This classical method remains a robust and scalable approach for obtaining enantiomerically pure compounds.

The most common method for the optical resolution of a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine. For this compound, chiral amines such as the naturally occurring alkaloids (+)-ephedrine and (-)-ephedrine can be utilized.

The principle of this method lies in the reaction of the racemic acid with a single enantiomer of the chiral amine. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

The general procedure involves dissolving the racemic this compound and a sub-stoichiometric amount of the chiral amine (e.g., (+)-ephedrine) in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. The crystallized salt is then isolated by filtration. The resolved carboxylic acid enantiomer is subsequently recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and an extraction to remove the chiral amine. The other enantiomer can be recovered from the mother liquor. The choice of solvent is critical and can significantly influence the efficiency of the resolution.

| Resolving Agent | Diastereomeric Salt Pair | Separation Method |

| (+)-Ephedrine | (+)-Ephedrine-(+)-6,8-dichlorooctanoate | Fractional Crystallization |

| (+)-Ephedrine-(-)-6,8-dichlorooctanoate | ||

| (-)-Ephedrine | (-)-Ephedrine-(+)-6,8-dichlorooctanoate | Fractional Crystallization |

| (-)-Ephedrine-(-)-6,8-dichlorooctanoate |

Enzymatic methods are increasingly favored in the synthesis of chiral compounds due to their high stereoselectivity and mild reaction conditions. For the synthesis of enantiomerically pure this compound, enzymes can be employed to produce chiral precursors with high enantiomeric excess.

One such approach is the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters. A patented process utilizes alcohol dehydrogenases, such as those from Lactobacillus brevis or Thermoanaerobium brokii, for this transformation. These enzymes, in the presence of cofactor regeneration systems, can reduce the prochiral ketone to the corresponding chiral alcohol, (R)- or (S)-8-chloro-6-hydroxyoctanoic acid ester, with high enantioselectivity justia.com. The resulting enantiomerically pure hydroxy ester is a valuable intermediate that can be chemically converted to the desired enantiomer of this compound.

Another enzymatic strategy involves the kinetic resolution of a racemic intermediate. For instance, a racemic ester of a precursor could be subjected to hydrolysis by a lipase. Lipases are known to exhibit enantioselectivity, meaning they will preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This results in the separation of the racemic mixture into an enantiomerically enriched acid and an enantiomerically enriched ester, both of which can be further processed to yield the target enantiomer of this compound. The use of lipases from organisms like Pseudomonas cepacia has been effective in the resolution of various chiral intermediates.

| Enzyme Type | Substrate | Product | Transformation |

| Alcohol Dehydrogenase | 8-chloro-6-oxooctanoic acid alkyl ester | (R)- or (S)-8-chloro-6-hydroxyoctanoic acid alkyl ester | Enantioselective Reduction |

| Lipase | Racemic ester of a chiral precursor | Enantiomerically enriched acid and ester | Kinetic Resolution via Hydrolysis |

Reactivity and Derivatization Chemistry

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are often prerequisite steps for subsequent reactions involving the alkyl halide functionalities.

The conversion of 6,8-dichlorooctanoic acid to its corresponding esters is a common and critical step, particularly in synthetic routes where the reactivity of the carboxylic acid needs to be temporarily masked or modified. The ethyl ester, ethyl 6,8-dichlorooctanoate, is a particularly important intermediate for the synthesis of α-lipoic acid. guidechem.compatsnap.com The esterification of 6,8-di-halo-octanoic acid is a key stage in producing the alkyl ester necessary for subsequent cyclization reactions. google.com

While direct esterification from the acid is a standard procedure, many documented syntheses of its esters start from related precursors. For instance, ethyl 6,8-dichlorooctanoate can be efficiently prepared from ethyl 6-hydroxy-8-chlorooctanoate using various chlorinating agents. echemi.comgoogle.comgoogle.com

Table 1: Synthesis Methods for Ethyl 6,8-dichlorooctanoate

| Starting Material | Chlorinating Agent | Catalyst/Acid Scavenger | Molar Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl 6-hydroxy-8-chlorooctanoate | Thionyl Chloride | N/A | ~98% | >98% |

| Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene (Triphosgene) | N,N-dimethylformamide (DMF) | 94.7% | 98.5% |

| Ethyl 6-hydroxy-8-chlorooctanoate | Solid Phosgene (Triphosgene) | N,N-dimethylbenzylamine | 95.68% | 96.65% |

The formation of amides from this compound proceeds through standard synthetic methodologies applicable to most carboxylic acids. A direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction forming a stable salt. youtube.comyoutube.com To facilitate amide bond formation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group.

This is commonly achieved by using a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxyl group, making it susceptible to nucleophilic attack by an amine. youtube.com Alternatively, the carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the desired amide. youtube.com The addition of a non-nucleophilic base is often required in reactions involving acid chlorides to neutralize the HCl byproduct. youtube.com

Reactions Involving Alkyl Halide Functionalities

The two chlorine atoms on the alkyl chain are susceptible to nucleophilic substitution, which is the key to introducing sulfur atoms required for the synthesis of α-lipoic acid and related dithiolated compounds.

The carbon-chlorine bonds in this compound and its esters can be targeted by sulfur-based nucleophiles. This allows for the introduction of thiol or thioether functionalities. The reaction of 6,8-dihalooctanoic acids or their esters with organic thiol compounds can produce 6,8-dithioether derivatives of octanoic acid. google.com These intermediates can then be processed further to yield dithiol compounds.

The most significant application of this compound derivatives is in the synthesis of α-lipoic acid. chemicalbook.com This transformation involves a double nucleophilic substitution reaction where both chlorine atoms are displaced by sulfur atoms, leading to the formation of a 1,2-dithiolane (B1197483) ring.

Typically, an alkyl 6,8-dichlorooctanoate is reacted with an alkali metal disulfide, such as sodium disulfide (Na₂S₂), to achieve this cyclization. google.com The reaction is often performed in the presence of a phase transfer catalyst, like tetrabutylammonium (B224687) bromide, to facilitate the interaction between the aqueous disulfide solution and the organic substrate. google.compatsnap.com

Table 2: Conditions for Synthesis of Ethyl Lipoate from Ethyl 6,8-dichlorooctanoate

| Sulfur Source | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|

| Sodium Sulfide (B99878) (Na₂S) + Sulfur (S) | Tetrabutylammonium Bromide | Water | 82-83 |

| Alkali Metal Disulfide | Not specified | Not specified | Not specified |

| Alkali Disulfide | Phase Transfer Catalyst | Organic Solvent / Water | 80-90 |

Following the formation of the lipoic acid ester, a final hydrolysis step yields α-lipoic acid. patsnap.com

Formation of Activated Intermediates

To enhance the reactivity of the carboxylic acid moiety for ester or amide formation, this compound can be converted into various activated intermediates. The most common of these is the corresponding acid chloride, 6,8-dichlorooctanoyl chloride.

This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com For example, a similar structure, (+)-8-chloro-6-hydroxy-octanoic acid, is converted to (-)-6,8-dichloro-octanoic acid using thionyl chloride in the presence of pyridine. chemicalbook.com This method is a standard procedure for preparing acid chlorides from carboxylic acids. These resulting acid chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with alcohols to form esters or with amines to form amides, often with high yields.

Synthesis of Adenylated Conjugates (e.g., 6,8-Dichlorooctanoyl-AMP)

The formation of adenylated conjugates of this compound, such as 6,8-dichlorooctanoyl-AMP, is a critical activation step preceding its transfer to target proteins. This process is analogous to the activation of lipoic acid and octanoic acid in biological systems, which is catalyzed by lipoate-protein ligases (LplA) nih.govnih.gov. The reaction involves the coupling of the carboxyl group of the fatty acid with the phosphate group of adenosine monophosphate (AMP), derived from adenosine triphosphate (ATP).

The synthesis can be described by the following general reaction:

This compound + ATP ⇌ 6,8-Dichlorooctanoyl-AMP + Pyrophosphate (PPi)

This reaction is an ATP-dependent process that forms a high-energy mixed anhydride bond between the carboxylate of this compound and the phosphate of AMP. This activation is essential for the subsequent nucleophilic attack by the ε-amino group of a lysine (B10760008) residue on a target protein, leading to the formation of a stable amide bond and the release of AMP.

In the context of lipoic acid metabolism, the enzyme LplA catalyzes this two-step reaction. First, it activates lipoic acid by reacting it with ATP to form a lipoyl-AMP intermediate nih.gov. In the second step, the activated lipoyl group is transferred to a conserved lysine residue within the acceptor lipoyl domain of the target proteins nih.gov. A similar mechanism is expected for the activation of this compound.

Research on lipoate-protein ligases has provided insights into the active site and the residues that interact with the lipoyl-AMP intermediate. These enzymes possess a binding pocket that accommodates the fatty acid and the AMP moiety, facilitating the enzymatic reaction nih.govresearchgate.net. The formation of the adenylated conjugate is a recurring motif in the activation of fatty acids for various metabolic purposes.

Detailed research findings on the enzymatic synthesis of related compounds, such as lipoyl-AMP, have been established through structural and functional studies of the responsible enzymes. For instance, the crystal structure of bovine lipoyltransferase has been shown to have lipoyl-AMP bound in its active site, indicating a high affinity for this intermediate nih.gov.

| Reactants | Enzyme | Product | Reaction Type |

| This compound | Lipoate-protein ligase (LplA) homolog | 6,8-Dichlorooctanoyl-AMP | Adenylation |

| ATP | Pyrophosphate (PPi) |

Applications As a Key Intermediate in Advanced Synthesis

Precursor Chemistry for Alpha-Lipoic Acid (ALA)

The most prominent application of 6,8-dichlorooctanoic acid is in the synthesis of Alpha-Lipoic Acid, a naturally occurring antioxidant. chemicalbook.com The dichloro- C8 backbone of the acid provides the necessary carbon framework for the construction of the 1,2-dithiolane (B1197483) ring of ALA.

Synthetic Pathways to Racemic ALA

The industrial synthesis of racemic alpha-lipoic acid frequently employs this compound or its esters as the starting material. A common and efficient method involves the reaction of ethyl 6,8-dichlorooctanoate with a sulfur source to form the characteristic disulfide bond of ALA.

One established pathway involves reacting ethyl 6,8-dichlorooctanoate with sodium disulfide (Na₂S₂). This reaction displaces both chlorine atoms to form the 1,2-dithiolane ring. The resulting ethyl lipoate is then hydrolyzed to yield racemic α-lipoic acid. Variations of this method utilize a mixture of sodium sulfide (B99878) and elemental sulfur to generate the disulfide reagent in situ. The reaction is often carried out in a solvent system with a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous inorganic reagent and the organic substrate.

| Starting Material | Reagents | Key Transformation | Product |

| Ethyl 6,8-dichlorooctanoate | 1. Sodium sulfide (Na₂S), Sulfur (S) 2. Hydrolysis | Formation of 1,2-dithiolane ring | Racemic Alpha-Lipoic Acid |

| This compound | Alkali metal disulfide (e.g., Na₂S₂) | Disulfide ring formation | Racemic Alpha-Lipoic Acid |

Stereospecific Routes to R-(+)-ALA from Chiral this compound

While racemic ALA is widely used, the R-(+)-enantiomer is the naturally occurring and biologically active form. chemicalbook.com Consequently, stereospecific synthetic routes have been developed to produce R-(+)-ALA. These methods often rely on the resolution of racemic this compound to isolate the desired R-(+)-enantiomer, which then serves as a chiral precursor.

A key strategy for this resolution is the formation of diastereomeric salts using a chiral resolving agent. Racemic this compound is treated with an optically pure amine, such as S-(-)-α-methylbenzylamine. The resulting diastereomeric salts—(R)-6,8-dichlorooctanoic acid-S-(-)-α-methylbenzylamine and (S)-6,8-dichlorooctanoic acid-S-(-)-α-methylbenzylamine—exhibit different solubilities, allowing for their separation by fractional crystallization.

Once the purified diastereomeric salt of the R-(+)-acid is isolated, the chiral amine is removed by treatment with a strong acid, yielding optically pure R-(+)-6,8-dichlorooctanoic acid. guidechem.com This chiral intermediate is then converted to R-(+)-ALA through the same sulfurization and hydrolysis reactions used for the racemic synthesis, but without the formation of the S-(-)-enantiomer. guidechem.com

Role in Dihydrolipoic Acid Formation

Dihydrolipoic acid (DHLA) is the reduced form of ALA and is also a potent antioxidant. nih.gov In many biological systems, the antioxidant effects of ALA are attributed to its conversion to DHLA. google.com The synthesis of ALA from this compound is intrinsically linked to the formation of DHLA.

In some synthetic pathways, the reaction of this compound with a sulfur nucleophile initially yields 6,8-dimercaptooctanoic acid (DHLA). This intermediate is then oxidized to form the cyclic disulfide bond of ALA. Therefore, this compound is a direct precursor to the reduced form (DHLA), which is then converted to the oxidized form (ALA). Conversely, ALA can be readily reduced back to DHLA both chemically and enzymatically.

Intermediate for Other Halogenated Organic Compounds

The reactivity of the chlorine atoms in this compound makes it a useful intermediate for synthesizing other halogenated compounds. While its primary use is in sulfur-based chemistry for ALA synthesis, it can also be a starting point for other di-halo-octanoic acid derivatives. For example, processes have been described for converting 8-chloro-6-hydroxyoctanoic acid esters (a precursor to this compound) into 6,8-dibromooctanoic esters by using a brominating agent to replace the hydroxyl group. This demonstrates the utility of the octanoic acid backbone with reactive sites at the 6 and 8 positions for creating a variety of halogenated intermediates. These intermediates can then be used in the synthesis of other biologically active molecules or for research in materials science. google.com

Chiral Building Block in Stereochemistry Research

The successful resolution of racemic this compound and the subsequent use of the pure enantiomers in stereospecific synthesis highlight its importance as a chiral building block in stereochemistry. guidechem.com A chiral building block, or synthon, is an enantiomerically pure compound used to introduce a specific stereocenter into a target molecule.

The synthesis of R-(+)-ALA from R-(+)-6,8-dichlorooctanoic acid is a clear demonstration of this principle. By starting with the resolved, optically pure dichlorinated acid, the chirality at the C6 position is set early in the synthetic sequence. This allows for the construction of the final product with the desired stereochemistry, avoiding the need for costly and often inefficient resolution steps at a later stage. This approach is fundamental to modern asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The use of chiral this compound serves as a practical example of how resolving a key intermediate can be an effective strategy in the stereoselective synthesis of complex natural products.

Investigations in Biochemical Systems Non Human

Studies on Lipoate Metabolism and Protein Lipoylation

6,8-dichlorooctanoic acid (6,8-diClO) is a synthetic structural analog of dihydrolipoate (B1233209), the reduced form of lipoic acid. Unlike its natural counterpart, 6,8-diClO is not redox-active, meaning it cannot undergo the oxidation-reduction reactions that are characteristic of the dithiolane ring in lipoic acid. This property makes it a valuable tool in biochemical research to probe the requirements of lipoylation pathways, allowing scientists to study the enzymatic processes of lipoate attachment to proteins independent of the redox state.

Studies have demonstrated that 6,8-diClO can be biochemically ligated, or attached, to specific mitochondrial proteins that are normally modified with lipoic acid. This process has been particularly well-studied in the malaria parasite, Plasmodium falciparum.

In the mitochondria of P. falciparum, the attachment of lipoic acid to its target proteins is dependent on the cellular redox environment. The H-protein of the glycine (B1666218) cleavage system can be lipoylated under various redox conditions. In contrast, the E2 subunits of the branched-chain alpha-keto acid dehydrogenase (BCDH) and alpha-ketoglutarate (B1197944) dehydrogenase (KDH) complexes are only lipoylated under strongly reducing conditions.

However, when 6,8-diClO is used as a substrate, it is attached to all three of these proteins—H-protein, BCDH, and KDH—regardless of the prevailing redox conditions. This key finding demonstrates that the enzymatic machinery for ligation is not itself redox-sensitive and that the requirement for reducing conditions in the natural pathway is specific to the lipoate substrate, which must be in its reduced dihydrolipoate form for attachment to BCDH and KDH.

**Table 1: Ligation of Lipoate vs. 6,8-diClO to Mitochondrial Proteins in P. falciparum*** *This interactive table summarizes the redox-dependent ligation of natural lipoate compared to the redox-independent ligation of its analog, 6,8-diClO.

| Substrate | Target Protein | Ligation under Oxidizing Conditions | Ligation under Reducing Conditions |

|---|---|---|---|

| Lipoic Acid | H-Protein | Yes | Yes |

| BCDH E2 subunit | No | Yes | |

| KDH E2 subunit | No | Yes | |

| 6,8-diClO | H-Protein | Yes | Yes |

| BCDH E2 subunit | Yes | Yes | |

| KDH E2 subunit | Yes | Yes |

The ligation of lipoic acid and its analogs is catalyzed by enzymes known as lipoate ligases. In P. falciparum, two such enzymes, LipL1 and LipL2, are involved in the mitochondrial lipoylation pathways. Research has shown that LipL1 can effectively use 6,8-diClO as a substrate to modify the H-protein. The use of 6,8-diClO helped to demonstrate that the LipL1 and LipL2 enzymes are not sensitive to redox conditions, further clarifying the mechanisms of the two distinct lipoylation routes in the parasite's mitochondria.

The introduction of 6,8-diClO into the cellular machinery of P. falciparum has significant consequences for the parasite. It has been demonstrated that 6,8-diClO can be scavenged by the parasite and subsequently attached to the BCDH and KDH proteins within the mitochondrion. This modification by a non-functional analog disrupts normal metabolic processes, leading to the inhibition of parasite growth during the blood stage of its lifecycle. The growth-inhibitory effect of 6,8-diClO is comparable to that of another lipoic acid analog, 8-bromooctanoic acid (8-BrO).

Biochemical Ligation to Mitochondrial Proteins

Antimicrobial Activity and Mechanism of Action Studies

The primary focus of research on this compound has been its utility as a lipoic acid analog to study metabolic pathways, particularly in the protozoan parasite P. falciparum. In this context, it exhibits clear antimicrobial (anti-plasmodial) activity by interfering with essential lipoylation processes, which culminates in parasite growth inhibition. frontiersin.orgnih.gov

Further studies in the bacterium Mycoplasma hyopneumoniae have shown that 6,8-diClO can inhibit the lipoylation of the dihydrolipoamide (B1198117) dehydrogenase (PdhD) protein, a component of the pyruvate (B1213749) dehydrogenase complex. frontiersin.org This inhibition of a key enzymatic process by the lipoic acid analog leads to the arrest of bacterial growth in vitro. frontiersin.org These findings suggest that the mechanism of antimicrobial action involves the disruption of lipoate-dependent metabolic pathways by acting as a competitive inhibitor or a non-functional substitute for natural lipoic acid. frontiersin.org

Exploration of Biosynthetic Pathways for Related Chlorinated Metabolites

The biosynthesis of chlorinated fatty acids, a class of compounds to which this compound belongs, is a specialized metabolic process found in various microorganisms. These pathways rely on the coordinated action of several enzymes encoded within a dedicated biosynthetic gene cluster (BGC). A prominent example that illuminates this process is the biosynthesis of chlorosphaerolactylates, which are esters of polychlorinated dodecanoic acid, by the cyanobacterium Sphaerospermopsis sp. LEGE 00249. acs.orgchemrxiv.org

In this system, the biosynthesis begins with the activation of a fatty acid precursor, dodecanoic acid, which is then transferred to an acyl carrier protein (ACP), forming a fatty acyl-ACP thioester. acs.orgchemrxiv.org This ACP-tethered substrate is a crucial feature, as it shuttles the growing fatty acid chain between the various enzymatic domains for modification. nih.gov The chlorination steps are then carried out by specialized halogenase enzymes, which act on the unactivated carbon centers of the fatty acyl chain while it is bound to the ACP. acs.orgchemrxiv.org Following halogenation, other enzymes catalyze the subsequent steps, such as condensation with pyruvate-derived lactic acid, to form the final chlorinated lactylate product. nih.govresearchgate.netsci-hub.box This modular, carrier protein-dependent mechanism is a common strategy in the biosynthesis of complex natural products derived from fatty acids. nih.gov

Mechanistic Insights into Halogenase Activity (e.g., in Chlorinated Lactylates)

The selective installation of chlorine atoms onto an unactivated aliphatic chain is a chemically challenging reaction catalyzed by a remarkable class of enzymes known as halogenases. Two major families of halogenases are primarily responsible for such transformations in nature: Flavin-Dependent Halogenases (FDHs) and Non-Heme Iron Halogenases.

Flavin-Dependent Halogenases (FDHs):

This is the most extensively studied class of halogenase. FDHs catalyze electrophilic halogenation and typically act on electron-rich aromatic substrates, but some are known to act on acyl-ACP-tethered precursors for natural products like pyoluteorin. nih.gov The mechanism is a two-enzyme process, requiring a separate flavin reductase to supply the active halogenase with reduced flavin adenine (B156593) dinucleotide (FADH₂). nih.govchemrxiv.org

The catalytic cycle proceeds through several key steps:

Generation of FADH₂: A partner flavin reductase enzyme uses NADH or NADPH to reduce FAD to FADH₂. researchgate.net

Formation of a Halogenating Agent: The FADH₂ binds to the halogenase and reacts with molecular oxygen (O₂) to form a flavin hydroperoxide intermediate. nih.gov This species then reacts with a halide ion (e.g., Cl⁻) to generate a potent electrophilic halogenating agent, widely proposed to be hypochlorous acid (HOCl). nih.govresearchgate.net

Substrate Halogenation: The highly reactive HOCl is not released into the solvent but is channeled through an internal tunnel, often around 10 Å long, from the site of flavin chemistry to the substrate-binding active site. nih.govresearchgate.net Within the active site, a conserved lysine (B10760008) residue is thought to play a critical role by interacting with the HOCl, positioning it for a regioselective electrophilic attack on the bound substrate. nih.govresearchgate.netacs.org

This channeling mechanism prevents the reactive halogenating agent from diffusing away and causing non-specific damage to other cellular components.

Non-Heme Iron Halogenases:

A second major strategy for C-H bond chlorination is employed by α-ketoglutarate-dependent non-heme iron halogenases. These enzymes are distinct in their structure and mechanism and are responsible for the halogenation of unactivated aliphatic carbons, a reaction highly relevant to the formation of compounds like this compound. acs.orgnih.gov

The catalytic mechanism for these enzymes diverges significantly from that of FDHs:

Formation of Iron(IV)-oxo: The iron(II) center in the active site coordinates with α-ketoglutarate, the substrate, and a chloride ion. nih.govmdpi.com It then reacts with molecular oxygen to form a highly reactive iron(IV)-oxo (Fe⁴⁺=O) intermediate, with the concomitant release of succinate (B1194679) and CO₂. mdpi.comnih.gov

Hydrogen Atom Abstraction: The potent Fe⁴⁺=O species abstracts a hydrogen atom from the aliphatic chain of the substrate. This homolytic bond cleavage generates a substrate radical and an iron(III)-hydroxo (Fe³⁺-OH) intermediate. mdpi.comresearchgate.net

Halogen Rebound: This step is the key bifurcation point that distinguishes halogenases from their closely related hydroxylase counterparts. Instead of the hydroxyl group rebounding onto the substrate radical (which would form an alcohol), the substrate radical attacks the chloride ligand still bound to the iron center. nih.govresearchgate.net This "halogen rebound" step forms the new carbon-chlorine bond and regenerates the resting state of the enzyme. mdpi.com

Substrate positioning within the enzyme's active site is believed to be a critical factor that favors the halogen rebound pathway over the hydroxyl rebound, thereby ensuring high fidelity for the halogenation reaction. nih.gov

Interactive Data Table 1: Comparison of Halogenase Enzyme Mechanisms

| Feature | Flavin-Dependent Halogenases (FDHs) | Non-Heme Iron Halogenases |

| Metal Cofactor | None | Iron (Fe²⁺) |

| Organic Cofactor | FAD (Flavin Adenine Dinucleotide) | α-ketoglutarate |

| External Reductant | NAD(P)H (via a flavin reductase) | None |

| Reactive Intermediate | Flavin-hydroperoxide | Iron(IV)-oxo species |

| Halogenating Agent | Hypohalous acid (e.g., HOCl) | Coordinated Chloride (Cl⁻) |

| Initial attack on Substrate | Electrophilic attack by HOCl | Hydrogen atom abstraction by Fe⁴⁺=O |

| Key Mechanistic Step | Channeled transfer of HOCl | Halogen rebound from Fe³⁺-Cl to a substrate radical |

| Typical Substrates | Electron-rich aromatics, some ACP-tethered precursors | Unactivated aliphatic C-H bonds |

Analytical Methodologies and Characterization Techniques

Spectroscopic Approaches in Research

Spectroscopic methods are fundamental in elucidating the molecular structure of 6,8-dichlorooctanoic acid and monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of the chlorine atoms.

In a typical ¹H NMR spectrum of this compound, the protons along the alkyl chain exhibit characteristic chemical shifts and coupling patterns. The proton attached to the carbon bearing the chlorine at the C6 position (H-6) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Similarly, the protons on the carbon with the chlorine at the C8 position (H-8) will also show a distinct multiplet. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, generally above 10 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbons bonded to the electronegative chlorine atoms (C-6 and C-8) are deshielded and resonate at a lower field compared to the other methylene carbons in the chain. The carbonyl carbon of the carboxylic acid group appears at the most downfield position, typically in the range of 170-180 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 2.35 | t |

| H-3 | 1.65 | m |

| H-4, H-5 | 1.40-1.55 | m |

| H-6 | 4.10-4.25 | m |

| H-7 | 1.80-2.10 | m |

| H-8 | 3.70 | t |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~179 |

| C-2 | ~34 |

| C-3 | ~24 |

| C-4 | ~28 |

| C-5 | ~35 |

| C-6 | ~60 |

| C-7 | ~40 |

NMR is also instrumental in monitoring the progress of reactions involving this compound, such as esterification or the synthesis of its derivatives. By observing the disappearance of reactant signals and the appearance of product signals, the reaction kinetics and completion can be effectively tracked.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) is a common technique used for the analysis of volatile derivatives, such as the methyl or ethyl esters of this compound.

The mass spectrum of a derivatized sample, for instance, methyl 6,8-dichlorooctanoate, would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would arise from the cleavage of C-C bonds and the loss of small molecules or radicals. For example, a prominent fragment ion often observed for fatty acid methyl esters is the McLafferty rearrangement product at m/z 74. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities.

Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS) and is suitable for the analysis of the underivatized acid and its non-volatile metabolites. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the prominent ion.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, and for resolving its stereoisomers.

Since the C-6 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and quantification of these enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving good separation. For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. For acidic compounds, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. In reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier, is employed.

Typical HPLC Conditions for Enantiomeric Separation of Chiral Carboxylic Acids

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis.

The most common derivatization method for carboxylic acids is esterification to form more volatile esters, such as methyl or ethyl esters. Reagents like diazomethane, or a combination of an alcohol (e.g., methanol) with a catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl), are frequently used. Another common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the separation of fatty acid esters. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.

Typical GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BF₃/Methanol or BSTFA |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

Quantitative Analytical Methods

For the quantitative analysis of this compound, both HPLC and GC-MS can be employed, typically using an internal standard for improved accuracy and precision.

In HPLC analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration. An internal standard, a compound with similar chemical properties but well-separated chromatographically, is added to both the standards and the unknown samples to correct for variations in injection volume and sample preparation.

Similarly, for GC-MS quantification, an internal standard, often a deuterated analog of the analyte or a fatty acid with a different chain length, is used. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Selected Ion Monitoring (SIM) mode in the mass spectrometer can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the analyte and the internal standard.

Biochemical Assay Techniques (e.g., Western Blotting)

While this compound is primarily known as a chemical intermediate in the synthesis of α-lipoic acid, biochemical assays can be used to investigate its potential biological effects or the effects of its derivatives. chemicalbook.comcymitquimica.com Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample, such as a cell or tissue lysate.

This technique separates proteins by size using gel electrophoresis, transfers them to a solid support membrane, and then uses specific antibodies to detect the protein of interest. The amount of antibody binding, which is visualized using a secondary antibody conjugated to an enzyme or fluorophore, corresponds to the amount of the target protein in the sample.

In the context of this compound or its biologically active form, α-lipoic acid, Western blotting can be a valuable tool. For instance, studies on α-lipoic acid have used Western blotting to:

Assess the levels of lipoylated proteins, which are proteins that have lipoic acid attached as a cofactor. researchgate.netresearchgate.net

Investigate changes in the expression levels of specific enzymes or signaling proteins following treatment of cells with the compound. oup.com

Determine the phosphorylation state of key signaling proteins, providing insight into the activation or inhibition of cellular pathways. nih.gov

Hypothetically, Western blotting could be used to study the effects of this compound by treating a cell culture with the compound and then analyzing cell lysates for changes in the expression of proteins involved in metabolic pathways where α-lipoic acid plays a role.

The following table summarizes the key stages of a Western blot analysis.

| Stage | Description | Purpose |

|---|---|---|

| Sample Preparation | Cells or tissues are lysed to release their protein content. Protein concentration is determined. | To obtain a protein mixture for analysis. |

| Gel Electrophoresis (SDS-PAGE) | Proteins are separated based on their molecular weight in a polyacrylamide gel. | To resolve individual proteins from the mixture. |

| Protein Transfer | The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). | To immobilize the proteins on a solid support for antibody probing. |

| Blocking | The membrane is incubated with a blocking agent (e.g., milk or BSA) to prevent non-specific antibody binding. | To reduce background signal and increase specificity. |

| Primary Antibody Incubation | The membrane is incubated with a primary antibody that specifically binds to the target protein. | To specifically label the protein of interest. |

| Secondary Antibody Incubation | The membrane is incubated with a secondary antibody that binds to the primary antibody and is linked to a detection system. | To allow for visualization of the target protein. |

| Detection | The signal from the secondary antibody is detected, typically via chemiluminescence or fluorescence. | To visualize and quantify the amount of the target protein. |

Computational and Theoretical Investigations

Molecular Modeling for Environmental Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in understanding how a chemical like 6,8-dichlorooctanoic acid might interact with environmental systems at a molecular level.

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In the context of environmental science, MD simulations can be employed to investigate the degradation pathways of chemical compounds. By simulating the interactions between this compound and various environmental components—such as water molecules, soil minerals, or microbial enzymes—researchers can hypothesize potential degradation mechanisms.

For a molecule like this compound, MD simulations could explore:

Hydrolytic Degradation: Simulating the interaction with water to understand the likelihood and mechanism of the chlorine atoms being replaced by hydroxyl groups.

Sorption to Environmental Matrices: Modeling the binding affinity of the molecule to soil organic matter or clay surfaces, which influences its mobility and bioavailability for degradation.

Enzymatic Degradation: Simulating the interaction of this compound with the active sites of bacterial enzymes known to degrade halogenated compounds. This can help identify potential metabolic pathways.

While specific MD simulation studies on this compound are not readily found, research on other chlorinated organic compounds often reveals that the carbon-chlorine bond is a key site for initial enzymatic attack or nucleophilic substitution. The stability of these bonds and the steric hindrance around them, which can be modeled with MD, are critical factors in determining the rate and pathway of degradation.

Table 1: Hypothetical Parameters for MD Simulation of this compound Degradation

| Parameter | Hypothetical Value/Condition | Rationale |

| Force Field | CHARMM, AMBER, or GROMOS | These are commonly used force fields for biomolecular and organic molecule simulations, providing parameters for atoms, bonds, angles, and dihedrals. |

| Solvent Model | TIP3P or SPC/E water model | To simulate an aqueous environmental compartment and study hydrolysis. |

| System Size | ~50,000 atoms | A system of this size can adequately solvate the this compound molecule and allow for sufficient solvent-solute interactions to be observed. |

| Simulation Time | 100-500 nanoseconds (ns) | This timescale may be sufficient to observe initial binding events and conformational changes, though bond-breaking events often require more advanced techniques. |

| Temperature & Pressure | 298 K (25 °C) and 1 atm | To simulate standard environmental conditions. |

This table presents hypothetical parameters for a molecular dynamics simulation, as specific studies on this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. These models are widely used in toxicology and environmental science to predict the properties of chemicals when experimental data is lacking.

QSAR studies for this compound would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors would then be correlated with known activities of a training set of similar halogenated fatty acids to develop a predictive model.

Key molecular descriptors for a QSAR model of this compound could include:

Topological Descriptors: Molecular weight, number of chlorine atoms, branching indices.

Electronic Descriptors: Dipole moment, partial charges on atoms, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), water solubility, polarizability.

Once a statistically robust QSAR model is developed, it could be used to predict various activity profiles for this compound, such as:

Toxicity: Predicting its potential toxicity to aquatic organisms or its likelihood of being a skin irritant.

Biodegradability: Estimating its rate of biodegradation based on structural features that are known to influence microbial degradation.

Bioaccumulation Potential: Predicting its tendency to accumulate in the fatty tissues of organisms based on its lipophilicity (LogP).

While specific QSAR models for this compound are not published, general QSARs for halogenated aliphatic acids often show that the degree and position of halogenation, as well as the carbon chain length, are critical determinants of their biological and chemical activities.

Table 2: Predicted Physicochemical Properties of this compound from Computational Models

| Property | Predicted Value | Source |

| Molecular Weight | 213.10 g/mol | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 212.0370851 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Complexity | 128 | nih.gov |

Data sourced from the PubChem database, which contains computationally predicted properties. nih.gov

Emerging Research Frontiers and Future Perspectives

Advancements in Stereoselective Synthesis and Chiral Control

The synthesis of 6,8-dichlorooctanoic acid has been established for its use in various applications. However, dedicated research into the stereoselective synthesis and chiral control of this molecule is not prominent in current scientific literature. The carbon atom at the 6-position is a stereocenter, meaning the molecule can exist as two different enantiomers. Despite this structural feature, there is a lack of published studies focusing on methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) or to separate the enantiomers (chiral resolution). Consequently, data on the development of specific chiral catalysts, auxiliaries, or enzymatic methods for producing enantiomerically pure (R)-6,8-dichlorooctanoic acid or (S)-6,8-dichlorooctanoic acid are not available.

Deeper Mechanistic Understanding of Biochemical Roles

The general mechanism of this compound as a herbicide is understood to involve the disruption of essential metabolic processes in plants, potentially by interfering with protein synthesis. However, a deeper, molecular-level understanding of its biochemical role is not detailed in existing research. There is a notable absence of studies identifying the specific molecular targets of this compound. Research that elucidates which enzymes or proteins it binds to, the nature of this interaction, and the subsequent cascade of metabolic events that lead to its herbicidal effect has not been published. Furthermore, its metabolism in target and non-target organisms, as well as any other potential biochemical functions beyond its herbicidal activity, remains an uninvestigated area.

Development of Novel Analytical Probes and Techniques

The development of sophisticated analytical methods, including novel probes and techniques specifically designed for this compound, is not documented in the available scientific literature. While standard analytical techniques can likely be used for its detection and quantification, there are no reports on the creation of specialized tools for its study. For instance, the synthesis of fluorescently tagged or biotinylated derivatives of this compound to serve as molecular probes for imaging or affinity-based studies has not been described. Similarly, advancements in highly sensitive and selective detection methods, such as the development of specific antibodies for immunoassays or tailored mass spectrometry techniques for this particular molecule, are not present in current research publications.

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing 6,8-dichlorooctanoic acid (6,8-diClO)?

- Methodological Answer : A common approach involves alkaline hydrolysis of ethyl 6,8-dichlorooctanoate. In a typical procedure, LiOH (3.0 mmol) in EtOH/water (1:1 v/v) is added to the ester (2 mmol) and stirred at room temperature for 2 hours. Completion is monitored via TLC (CH₂Cl₂). Post-hydrolysis, the product is acidified (pH 2 with HCl) and extracted with EtOAc, yielding 6,8-diClO as an oil (88% yield). This method is reproducible and avoids harsh conditions . For chiral resolution, racemic 6,8-diClO can be optically resolved using (−)-ephedrine to isolate enantiomers critical for asymmetric synthesis .

Q. What spectroscopic techniques are recommended for characterizing 6,8-diClO, and what key markers should researchers observe?

- Methodological Answer :

- ¹H NMR : Key peaks include δ 4.10 (m, 1H), 2.37 (t, 2H), and 1.76 (q, 2H), reflecting the chlorinated alkyl chain and carboxylic proton environments .

- HRMS : The sodium adduct [M + Na]⁺ appears at m/z 235.0269 (calculated 235.0277). Deviations >5 ppm warrant purity reassessment or isotopic interference checks .

- HPLC : Use a gradient from 5% to 100% acetonitrile over 7 minutes (UV detection) to confirm purity and resolve degradation products .

Q. How should researchers validate the identity of 6,8-diClO when discrepancies arise in physical property data (e.g., boiling point)?

- Methodological Answer : Cross-reference CAS 41443-60-1 with literature and replicate synthesis/analysis protocols. For example, reported boiling points (288.5°C at 760 mmHg ) may vary due to impurities; coupling GC-MS with elemental analysis (Cl content: ~33.3%) ensures consistency. Always compare spectral data with authenticated standards .

Advanced Research Questions

Q. What experimental considerations are critical when using 6,8-diClO as a lipoylation substrate in enzyme assays?

- Methodological Answer : In lipoylation assays, 6,8-diClO substitutes R-lipoic acid (200 µM) in reactions containing ATP, MgCl₂, and TCEP. Key steps include:

- Validating enzyme activity (e.g., LipL1/LipL2 ligases) via SDS-PAGE and western blotting using α-6,8-diClO antibodies .

- Confirming substrate specificity via negative controls (omitting ATP) and competition assays with 8-bromooctanoate .

- Quantifying lipoylation efficiency via densitometry or LC-MS/MS to avoid cross-reactivity artifacts.

Q. How can enantiomers of 6,8-diClO be resolved for asymmetric synthesis applications?

- Methodological Answer : Kinetic resolution using chiral auxiliaries like (−)-ephedrine is effective. Racemic 6,8-diClO is treated with the auxiliary to form diastereomeric salts, which are separated via crystallization. The resolved enantiomer (e.g., R-6,8-diClO) is then regenerated by acid hydrolysis. For large-scale applications, Jacobsen’s hydrolytic kinetic resolution (HKR) with Co-salen catalysts offers high enantiomeric excess (98% ee) .

Q. How should researchers address contradictions in reported biological activity data for 6,8-diClO analogs?

- Methodological Answer :

- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic activity vs. cellular uptake studies).

- Structural Confirmation : Re-synthesize disputed analogs and validate via ¹H NMR/HRMS to rule out batch variability .

- Contextual Factors : Control for assay conditions (e.g., pH, redox agents like DTT) that may alter 6,8-diClO reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。